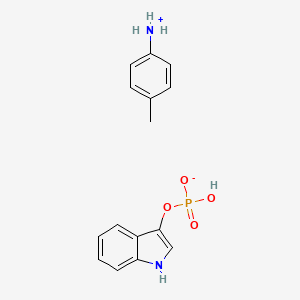

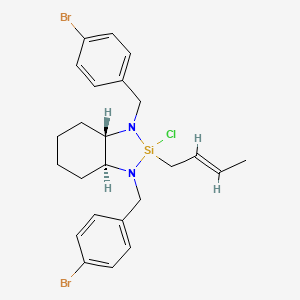

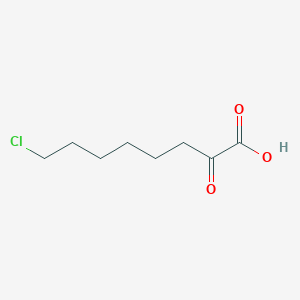

![molecular formula C22H26N2O3 B1613875 Ethyl 3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate CAS No. 898783-53-4](/img/structure/B1613875.png)

Ethyl 3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate

Vue d'ensemble

Description

Ethyl 3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate is a chemical compound . It is used as an intermediate in the synthesis of certain pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of imatinib, a related compound, involves coupling the amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent . Another method involves the reaction of 1-methylpiperazine with 4-formylbenzoic acid .Molecular Structure Analysis

The molecular formula of Ethyl 3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate is C22H26N2O3 . The molecular weight is 366.5 g/mol.Chemical Reactions Analysis

The synthesis of related compounds involves various chemical reactions. For example, the synthesis of imatinib involves the condensation of two key intermediates by heating in a large volume of pyridine . Another method involves nucleophilic substitution and reduction reactions .Applications De Recherche Scientifique

Anti-Inflammatory Applications

Compounds containing a piperazine derivative, such as the one , have been studied for their anti-inflammatory effects . In one study, a new piperazine compound (LQFM182) was found to have anti-nociceptive and anti-inflammatory effects . The compound decreased the number of writhings induced by acetic acid in a dose-dependent manner, reduced the paw licking time of animals in the second phase of the formalin test, and reduced oedema formation at all hours of the paw oedema induced by carrageenan test .

Antifungal Applications

Cinnoline derivatives, which are structurally similar to the compound , have been studied for their antifungal properties . A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .

Antitumor Applications

Compounds containing a piperazine fragment have been synthesized and evaluated for their antitumor activity . The antitumor activity of the newly synthesized compounds was evaluated .

Synthesis of Antileukemic Agents

Compounds containing a 4-methylpiperazin-1-ylmethyl fragment have been used in the synthesis of antileukemic agents . For example, N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide was obtained as a key intermediate in the synthesis of the antileukemic agent imatinib .

Inhibition of Tyrosine Kinases

Imatinib, a therapeutic agent used to treat leukemia, specifically inhibits the activity of tyrosine kinases . This polytopic molecule has been structurally characterized only in the form of its piperazin-1-ium salt .

Mécanisme D'action

Target of Action

The primary target of Ethyl 3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate is the Bcr-Abl protein tyrosine kinase . This kinase is an oncoprotein that is coded by the Bcr-Abl gene of the Philadelphia chromosome, which is often found in neoplastic cells in chronic myelogenous leukemia (CML) . The compound also has an inhibitory effect on other tyrosine kinase targets such as c-Kit and a platelet-derived growth factor receptor .

Mode of Action

Ethyl 3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate acts as an ATP-competitive selective inhibitor of the Bcr-Abl protein tyrosine kinase . It binds to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, thereby preventing uncontrolled blood cell proliferation .

Biochemical Pathways

The inhibition of Bcr-Abl protein tyrosine kinase by Ethyl 3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate affects the cell proliferation pathway . By inhibiting this kinase, the compound prevents the uncontrolled proliferation of blood cells, which is a characteristic feature of CML .

Result of Action

The result of the action of Ethyl 3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate is the inhibition of uncontrolled blood cell proliferation in CML . By inhibiting the Bcr-Abl protein tyrosine kinase, the compound prevents the abnormal proliferation of blood cells, thereby controlling the progression of CML .

Propriétés

IUPAC Name |

ethyl 3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-3-27-22(26)20-6-4-5-19(15-20)21(25)18-9-7-17(8-10-18)16-24-13-11-23(2)12-14-24/h4-10,15H,3,11-14,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNAKOWRYPVQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642964 | |

| Record name | Ethyl 3-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898783-53-4 | |

| Record name | Ethyl 3-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

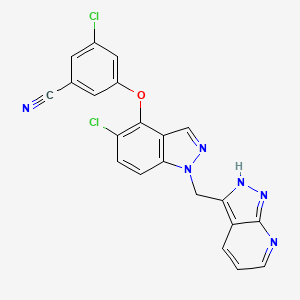

![3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1613794.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1613798.png)